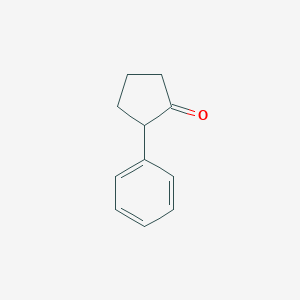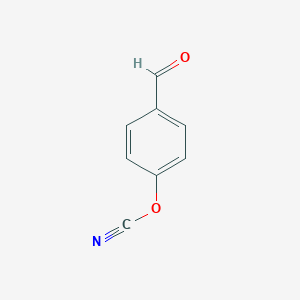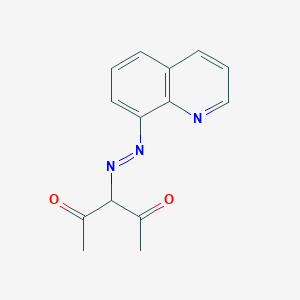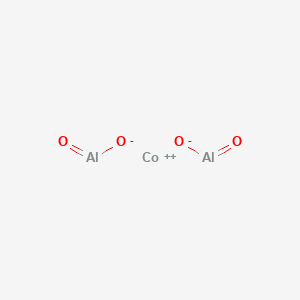
Cobalt(2+);oxido(oxo)alumane
货号 B072639
CAS 编号:
1333-88-6
分子量: 176.894 g/mol
InChI 键: CRHLEZORXKQUEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Synthesis Analysis
Cobalt catalysts for hydroformylation and carboalkoxylation are prepared by oxidation of cobalt powder with air or by thermal decomposition of cobalt (II) nitrate or the carbonate . A related material is cobalt (II,III) oxide, a black solid with the formula Co3O4 .Molecular Structure Analysis
The molecular formula of “Cobalt(2+);oxido(oxo)alumane” is CoO2 . The average mass is 90.933 Da and the monoisotopic mass is 90.923576 Da .Chemical Reactions Analysis
Cobalt (II) oxide reacts with mineral acids to form the corresponding cobalt salts . It also reacts with concentrated ammonia to form a metal complex ion, hexaamminecobalt (II) ion . In addition, cobalt oxides have been found to be efficient electrocatalysts for the hydrogen evolution reaction .Physical And Chemical Properties Analysis
Cobalt is a sturdy, gray metal which resembles iron and nickel . Although cobalt is ductile it is also somewhat malleable . Cobalt (II) oxide is an inorganic compound that has been described as an olive-green or gray solid . It is used extensively in the ceramics industry as an additive to create blue-colored glazes and enamels, as well as in the chemical industry for producing cobalt (II) salts .科学研究应用
1. Oxidative Transformation Reactions
- Application Summary : High-valent cobalt–oxo complexes are reactive transient intermediates in a number of oxidative transformation processes, such as water oxidation and oxygen atom transfer reactions .
- Methods of Application : Studies of cobalt–oxo complexes are important for understanding the mechanism of the oxygen evolution center in natural photosynthesis, and helpful to replicate enzyme catalysis in artificial systems .
- Results or Outcomes : This research has led to the development of identification of high-valent cobalt–oxo species of tetrapyrrolic macrocycles and N-based ligands in oxidation of organic substrates, water oxidation reaction and in the preparation of cobalt–oxo complexes .
2. Oxygen Evolution Reaction
- Application Summary : Cobalt oxides are economical and environmentally friendly electrocatalysts and they may be possible alternatives to noble metals for the oxygen evolution reaction .
- Methods of Application : The catalytic activity of cobalt oxides improved significantly on soaking them in a weakly acidic iron–ion solution .
- Results or Outcomes : The formation of Fe-Co3O4 delivered a much lower overpotential of 280 mV at 10 mA cm−2 (with a small Tafel slope of 55 mV dec−1) compared with normal Co3O4 (409 mV) for the OER .
3. Ceramics and Glass Industry
- Application Summary : Cobalt (II) oxide is used extensively in the ceramics industry as an additive to create blue-colored glazes and enamels .
- Methods of Application : Cobalt (II) oxide is added to the ceramic or glass material during the manufacturing process to achieve the desired blue color .
- Results or Outcomes : The addition of Cobalt (II) oxide results in a deep shade of blue, commonly known as cobalt blue .
4. Production of Cobalt (II) Salts
- Application Summary : Cobalt (II) oxide is used in the chemical industry for producing cobalt (II) salts .
- Methods of Application : Cobalt (II) oxide reacts with mineral acids to form the corresponding cobalt salts .
- Results or Outcomes : The reaction of cobalt (II) oxide with mineral acids results in the formation of cobalt (II) salts .
5. Cobalt Blue Glass
- Application Summary : Cobalt (II) oxide is used in the production of cobalt blue glass .
- Methods of Application : Cobalt (II) oxide is added to the glass material during the manufacturing process to achieve the desired blue color .
- Results or Outcomes : The addition of Cobalt (II) oxide results in a deep shade of blue, commonly known as cobalt blue .
6. Research Areas
- Application Summary : Cobalt oxides are used in many research areas due to their abundance on earth, low cost, environmental compatibility, excellent thermal stability, and exceptional physical and chemical properties .
- Methods of Application : Cobalt oxides are used in various experimental procedures in different research fields .
- Results or Outcomes : The use of cobalt oxides has contributed to advancements in various research areas .
安全和危害
未来方向
Cobalt oxido catalyst (Co-OECs) films deposited from buffered Co II solutions have emerged as arguably the most studied class of heterogeneous oxygen evolution catalysts . The interest in these materials stems from their formation by self-assembly, their self-healing properties, and their promising catalytic activity under a variety of conditions .
属性
IUPAC Name |
cobalt(2+);oxido(oxo)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Co.4O/q;;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTIIQXILLBFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Al]=O.[O-][Al]=O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoAl2O4, Al2CoO4 | |
| Record name | cobalt(II) aluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_aluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337580 | |
| Record name | Cobalt(II) aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.894 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(2+);oxido(oxo)alumane | |
CAS RN |
13820-62-7 | |
| Record name | Cobalt(II) aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


In 300 ml of pure water were dissolved 29 g of cobalt nitrate hexahydrate and 75 g of aluminum nitrate nonahydrate. A solution of 38.4 g of ammonium carbonate dissolved in 100 ml of pure water was gradually added thereto with stirring to form a gel-form precipitate. The precipitate was washed with pure water three times, dried at 100° C. overnight and calcined at 600° C. in an air stream. The calcined material was then calcined at 800° C. in a muffle furnace for 3 hours to a cobalt aluminate catalyst having a blue color.





Name
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

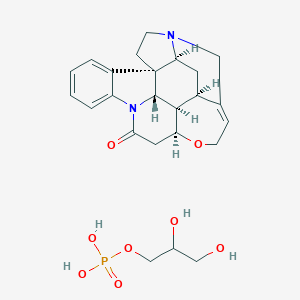
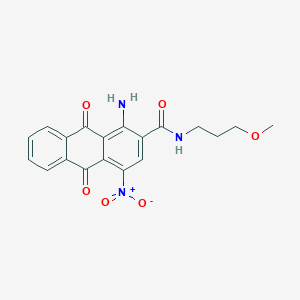
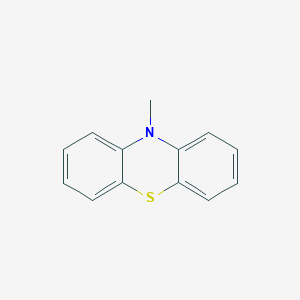
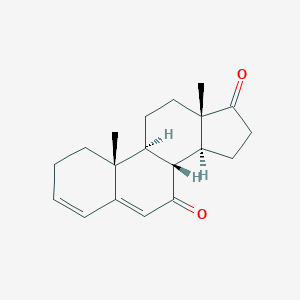
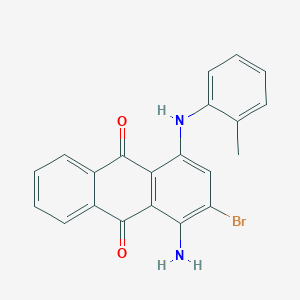
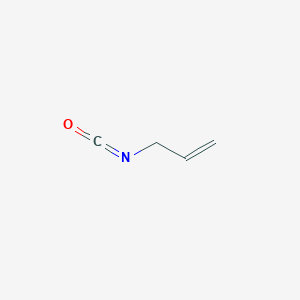
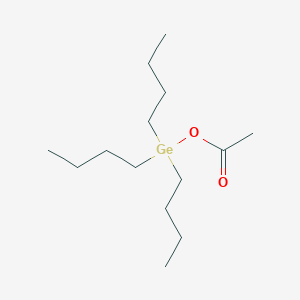
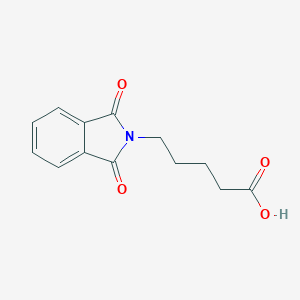

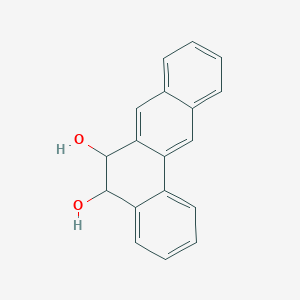
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
